

Technical Guide: Nonyl 6-bromohexanoate (CAS No. 959249-23-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nonyl 6-bromohexanoate*

Cat. No.: *B15551693*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nonyl 6-bromohexanoate**, a lipid ester of interest for applications in drug delivery and chemical synthesis. Due to the limited availability of public data on this specific molecule, this guide combines direct information with data extrapolated from closely related compounds to offer a practical resource for research and development.

Chemical and Physical Properties

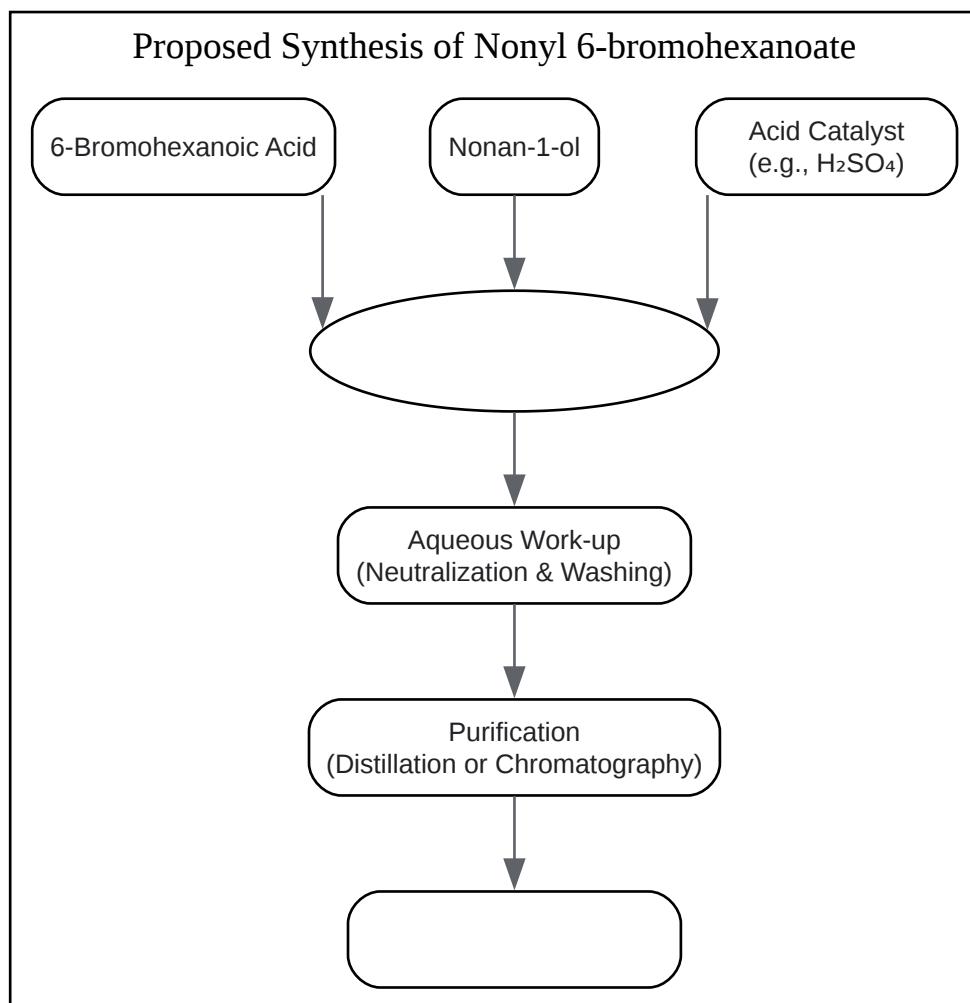
Nonyl 6-bromohexanoate is an aliphatic lipid featuring a nine-carbon alkyl chain (nonyl) esterified with 6-bromohexanoic acid. The presence of a terminal bromine atom and a lipophilic nonyl tail makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of lipid-based drug delivery systems.

Table 1: Physicochemical Properties of **Nonyl 6-bromohexanoate** and Related Compounds

Property	Nonyl 6-bromohexanoate	Ethyl 6-bromohexanoate (Related Compound)
CAS Number	959249-23-1	25542-62-5
Molecular Formula	C ₁₅ H ₂₉ BrO ₂	C ₈ H ₁₅ BrO ₂
Molecular Weight	321.3 g/mol [1]	223.11 g/mol
Purity	Typically >97%	Typically >98%
Appearance	Not specified (likely a liquid)	Liquid
Boiling Point	Not specified	128-130 °C at 16 mmHg
Density	Not specified	1.254 g/mL at 25 °C
Refractive Index	Not specified	n _{20/D} 1.458
Storage Conditions	-20°C[1]	Room temperature
Solubility	Soluble in organic solvents like DMSO, DCM, DMF	Soluble in organic solvents
SMILES	CCCCCCCCCOC(=O)CCCCCBr	CCOC(=O)CCCCCBr
InChI Key	LRXNWSXAFRBCCK-UHFFFAOYSA-N	DXBULVYHTICWKT-UHFFFAOYSA-N

Synthesis and Reactivity

Proposed Synthesis of Nonyl 6-bromohexanoate


While specific literature detailing the synthesis of **Nonyl 6-bromohexanoate** is not readily available, a standard and widely used method for synthesizing similar alkyl esters is the Fischer esterification of the parent carboxylic acid with the corresponding alcohol under acidic catalysis.

Experimental Protocol: Fischer Esterification

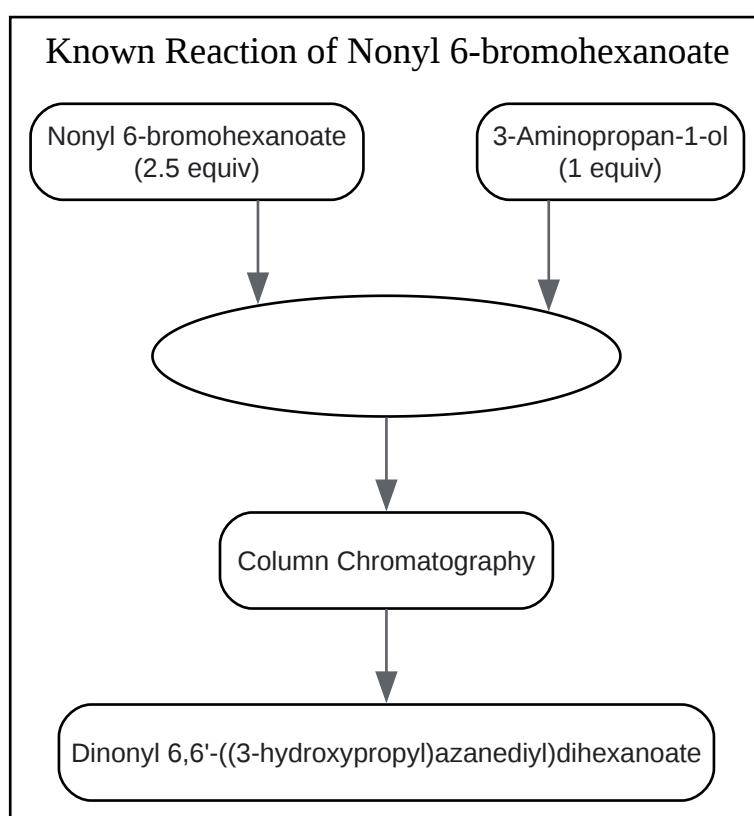
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromohexanoic acid (1 equivalent), nonan-1-ol (1.1-1.5 equivalents), and a

catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.01-0.05 equivalents). A non-polar solvent such as toluene or hexane can be used to facilitate the reaction and azeotropically remove water.

- Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude **Nonyl 6-bromohexanoate** can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **Nonyl 6-bromohexanoate**.


Reactivity and Use in Synthesis

The terminal bromine atom in **Nonyl 6-bromohexanoate** is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is key to its utility as a building block for larger molecules.

A patent for nanomaterials comprising diamines (WO2023121965A1) describes the use of **Nonyl 6-bromohexanoate** in the synthesis of a di-substituted amine, which can be incorporated into lipid nanoparticles.

Experimental Protocol: Synthesis of Dinonyl 6,6'-(3-hydroxypropyl)azanediyl)dihexanoate

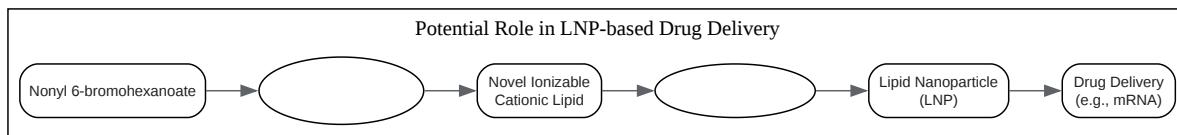
- Reaction Setup: In a suitable reaction vessel, combine 3-aminopropan-1-ol (1 equivalent) and **Nonyl 6-bromohexanoate** (2.5 equivalents).
- Reaction Conditions: Stir the reaction mixture at 80°C for 12 hours.
- Work-up and Purification: After the reaction is complete, filter the mixture and concentrate it. The crude product is then purified by column chromatography (e.g., CombiFlash) using a gradient of methanol in dichloromethane (7-10%) to yield dinonyl 6,6'-(3-hydroxypropyl)azanediyl)dihexanoate as a light yellow oil.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a known reaction involving **Nonyl 6-bromohexanoate**.

Applications in Drug Delivery

While direct studies on **Nonyl 6-bromohexanoate** in drug delivery are limited, its structure is highly indicative of its potential use as a synthon for creating novel lipids for lipid nanoparticle


(LNP)-based drug delivery systems.

Role in Lipid Nanoparticle (LNP) Formation

LNPs are the leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines. These nanoparticles are typically composed of four main lipid components:

- Ionizable Cationic Lipids: These are crucial for encapsulating the negatively charged nucleic acids and facilitating their release into the cytoplasm.
- Helper Lipids (Phospholipids): These lipids, such as DSPC, contribute to the structure and stability of the nanoparticle.
- Structural Lipids (Cholesterol): Cholesterol modulates the fluidity and stability of the lipid bilayer.
- PEGylated Lipids: These lipids are incorporated to provide a hydrophilic shell that prevents aggregation and reduces clearance by the immune system.

Nonyl 6-bromohexanoate, with its reactive bromide and lipidic tail, is an ideal starting material for synthesizing novel ionizable cationic lipids. The nonyl tail can be incorporated as one of the lipid tails of the final ionizable lipid, while the bromohexanoate moiety can be used to link to a headgroup containing a tertiary amine, which provides the pH-dependent positive charge necessary for nucleic acid encapsulation and endosomal escape.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **Nonyl 6-bromohexanoate** in drug delivery applications.

Conclusion

Nonyl 6-bromohexanoate is a valuable chemical intermediate with significant potential in the synthesis of novel materials for drug delivery. Its bifunctional nature, combining a reactive alkyl bromide with a lipophilic ester, makes it a versatile building block for creating custom lipids for advanced applications such as lipid nanoparticles for nucleic acid therapies. Further research into the specific properties and applications of this compound and its derivatives is warranted to fully explore its potential in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Nonyl 6-bromohexanoate (CAS No. 959249-23-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15551693#nonyl-6-bromohexanoate-cas-number-959249-23-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com